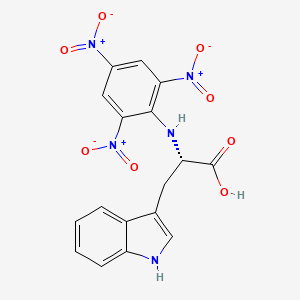

N-(2,4,6-Trinitrophenyl)-L-tryptophan

Description

Properties

CAS No. |

1106-80-5 |

|---|---|

Molecular Formula |

C17H13N5O8 |

Molecular Weight |

415.3 g/mol |

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-(2,4,6-trinitroanilino)propanoic acid |

InChI |

InChI=1S/C17H13N5O8/c23-17(24)13(5-9-8-18-12-4-2-1-3-11(9)12)19-16-14(21(27)28)6-10(20(25)26)7-15(16)22(29)30/h1-4,6-8,13,18-19H,5H2,(H,23,24)/t13-/m0/s1 |

InChI Key |

AFHNLFUMOHLXPY-ZDUSSCGKSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-(2,4,6-Trinitrophenyl)-L-tryptophan with structurally related tryptophan derivatives:

| Compound | Molecular Formula | Key Functional Groups | Applications | Stability/Solubility |

|---|---|---|---|---|

| This compound | C₁₇H₁₃N₅O₈ | Trinitrophenyl, indole, carboxylate | Biochemical labeling, analytical reference standards | Low water solubility due to nitro groups; stable under dry storage |

| N-Acetyltryptophan | C₁₃H₁₄N₂O₃ | Acetyl, indole, carboxylate | Pharmaceutical excipient, reference standard for impurity testing | Moderate water solubility; hydrolytically stable |

| 5-Hydroxy-tryptophan | C₁₁H₁₂N₂O₃ | Hydroxyl, indole, carboxylate | Dietary supplement, serotonin precursor | High water solubility; sensitive to oxidation |

Key Observations:

- Electron-Withdrawing vs. In contrast, acetyl (N-Acetyltryptophan) and hydroxyl (5-Hydroxy-tryptophan) groups enhance polarity and solubility .

Energetic Properties (Hypothetical Analysis)

The study by Türker (2010) correlates detonation velocity with molecular weight and total energy, derived via DFT methods (UB3LYP/6-31G(d)) . Applying this model:

- However, the indole ring and carboxylate group may reduce energy density compared to conventional nitramines or nitroaromatics.

- Comparatively, pure nitramines (e.g., RDX) exhibit detonation velocities of ~8,750 m/s, while aromatic nitro compounds (e.g., TNT) achieve ~6,900 m/s . The TNP-tryptophan derivative likely falls below these values due to its complex structure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,4,6-trinitrophenyl)-L-tryptophan, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution between L-tryptophan and 2,4,6-trinitrobenzene derivatives. Key steps include:

- Protection of the amino group : Use tert-butoxycarbonyl (Boc) or formyl groups to prevent side reactions during nitration .

- Nitration conditions : Controlled temperature (0–5°C) and stoichiometric nitric acid/sulfuric acid mixtures to avoid over-nitration or decomposition.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water.

- Yield optimization : Monitor reaction progress via TLC or HPLC, adjusting molar ratios of reactants (e.g., 1:1.2 for L-tryptophan:nitroaryl reagent) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- IR spectroscopy : Identify nitro (O–N–O stretching at ~1520 cm⁻¹) and indole NH bands (~3400 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 8.5–9.0 ppm for trinitrophenyl) and tryptophan side-chain signals (δ 6.9–7.7 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~430) and isotopic patterns .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity assessment .

Q. How does the nitro group substitution pattern influence the compound’s stability in aqueous buffers?

- Methodological Answer :

- pH-dependent stability : The trinitrophenyl group is highly electron-withdrawing, making the compound prone to hydrolysis under alkaline conditions (pH > 8). Stability tests:

- Incubate in buffers (pH 3–10) at 25°C.

- Monitor degradation via UV-Vis (λmax ~340 nm for nitroaromatic absorption) .

- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition peaks above 150°C, correlating with nitro group lability .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate:

- HOMO-LUMO gaps (indicative of reactivity).

- Electrostatic potential maps to predict nitro group electrophilicity .

- Molecular dynamics (MD) : Simulate solvation effects in water or organic solvents (GROMACS/AMBER) to study conformational stability .

Q. How can researchers resolve contradictions in reported biological activity data for nitroaromatic tryptophan derivatives?

- Methodological Answer :

- Experimental replication : Standardize assays (e.g., serotonin synthesis inhibition) using identical cell lines (e.g., HEK-293) and positive controls (e.g., free L-tryptophan) .

- Data normalization : Account for batch-to-batch variability in compound purity via LC-MS validation .

- Meta-analysis : Use statistical tools (e.g., R or Python’s SciPy) to aggregate data from multiple studies, identifying outliers via Grubbs’ test .

Q. What strategies mitigate interference from nitro group redox activity in electrochemical studies?

- Methodological Answer :

- Electrode modification : Use carbon paste electrodes coated with Nafion to suppress nitro group reduction currents .

- Buffer selection : Phosphate buffers (pH 7.4) with 0.1 M KCl as supporting electrolyte to stabilize redox potentials .

- Control experiments : Compare cyclic voltammograms with non-nitrated tryptophan analogs to isolate nitro-specific signals .

Q. How do structural modifications (e.g., Boc protection) alter the compound’s interactions with biomacromolecules?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., albumin) on sensor chips; measure binding kinetics of Boc-protected vs. free derivatives .

- Circular dichroism (CD) : Monitor conformational changes in proteins upon ligand binding (e.g., α-helix to β-sheet transitions) .

- Molecular docking (AutoDock Vina) : Compare binding affinities of modified vs. unmodified compounds to active sites (e.g., tryptophan hydroxylase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.